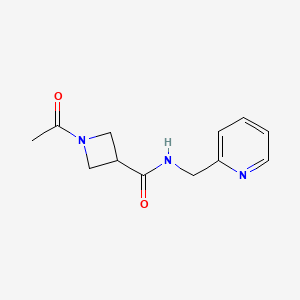

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Azetidines can be synthesized using the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This method is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of azetidines, which “1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide” is a type of, is driven by a considerable ring strain . This makes the ring significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial and Antitumor Activities : The synthesis of new compounds with azetidine derivatives has been explored for their antimicrobial and antitumor activities. For instance, pyrimidine-azetidinone analogues were synthesized and tested against bacterial, fungal strains, and Mycobacterium tuberculosis, showing potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014). Similarly, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were evaluated for their antineoplastic activity in mice, indicating their potential in cancer treatment (Liu et al., 1992).

Antidepressant and Nootropic Agents : Azetidinones derived from isonocotinyl hydrazone have been studied for their potential as antidepressant and nootropic agents. This research underscores the versatility of azetidine derivatives in developing central nervous system (CNS) active agents, with specific compounds exhibiting significant antidepressant activity (Thomas et al., 2016).

Nicotinic Acetylcholine Receptor Binding : The binding properties of azetidine derivatives to nicotinic acetylcholine receptors have been explored, with compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine showing promise for positron emission tomography (PET) imaging of central nicotinic receptors. This highlights the potential of azetidine derivatives in neurological research and diagnostics (Doll et al., 1999).

Anti-Inflammatory Agents : The structure and conformation of compounds related to azetidine derivatives have been studied for their anti-inflammatory properties, demonstrating their potential in the treatment of inflammatory conditions (Rajeswaran & Srikrishnan, 2008).

Direcciones Futuras

Azetidines have attracted major attention in organic synthesis due to their unique four-membered heterocycle . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Propiedades

IUPAC Name |

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(16)15-7-10(8-15)12(17)14-6-11-4-2-3-5-13-11/h2-5,10H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLKRBJQOPHJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2913113.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2913126.png)